马尿酰甘氨酰甘氨酸

描述

Hippuryl-glycyl-glycine (HGG) is an amino acid derivative that has been used in numerous scientific research applications. It has been studied for its ability to modulate and regulate various biochemical and physiological processes. In

科学研究应用

血管紧张素转化酶 (ACE) 抑制研究

该化合物已用于研究 ACE 的抑制,ACE 在血压调节中发挥着重要作用。 研究人员使用 马尿酰甘氨酰甘氨酸 通过观察其裂解来测量 ACE 活性 。此应用对于开发新的降压药物至关重要。

保健品研究

在保健品行业,马尿酰甘氨酰甘氨酸 用于探索各种食品和补充剂的健康益处。 例如,它已参与研究花青素对心血管和代谢健康的影響 。

作用机制

Target of Action

Hippuryl-glycyl-glycine is known to interact with the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure . ACE is a dipeptidyl carboxypeptidase found in somatic cells and testicular subtypes . It plays a crucial role in the renin-angiotensin system, which regulates blood pressure .

Biochemical Pathways

Hippuryl-glycyl-glycine, as part of the class of organic compounds known as oligopeptides, is involved in peptide-related pathways . These peptides can inhibit ACE activity and have considerable importance as antihypertensive agents . The inhibition of ACE leads to a decrease in angiotensin II and an increase in bradykinin, resulting in vasodilation and a subsequent decrease in blood pressure .

Pharmacokinetics

As a peptide, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by various enzymes, and excreted in the urine .

Result of Action

The primary result of Hippuryl-glycyl-glycine’s action is the inhibition of ACE, leading to a decrease in blood pressure . This makes it a potential therapeutic agent for the treatment of hypertension .

Action Environment

The action of Hippuryl-glycyl-glycine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound .

生化分析

Biochemical Properties

Hippuryl-glycyl-glycine is primarily used to study the activity of angiotensin-converting enzyme (ACE). ACE catalyzes the hydrolysis of hippuryl-glycyl-glycine to release hippuric acid and glycyl-glycine. This reaction is often used to measure ACE activity in serum and other biological samples . The interaction between hippuryl-glycyl-glycine and ACE is specific, and the hydrolysis reaction is a key indicator of ACE function. Additionally, hippuryl-glycyl-glycine can interact with other enzymes and proteins involved in peptide metabolism, although ACE is the most well-studied enzyme in this context .

Cellular Effects

Hippuryl-glycyl-glycine influences various cellular processes by serving as a substrate for ACE. The hydrolysis of hippuryl-glycyl-glycine by ACE can impact cell signaling pathways, particularly those related to blood pressure regulation and cardiovascular function . The product of this hydrolysis, glycyl-glycine, can further participate in cellular metabolism and protein synthesis. Additionally, the presence of hippuryl-glycyl-glycine in cellular environments can affect gene expression and cellular metabolism by modulating the activity of ACE and related enzymes .

Molecular Mechanism

The molecular mechanism of hippuryl-glycyl-glycine involves its interaction with ACE. Upon binding to the active site of ACE, hippuryl-glycyl-glycine undergoes hydrolysis, resulting in the release of hippuric acid and glycyl-glycine . This reaction is facilitated by the catalytic activity of ACE, which cleaves the peptide bond between the glycine residues. The binding of hippuryl-glycyl-glycine to ACE is specific and involves interactions with key amino acid residues in the enzyme’s active site . This hydrolysis reaction is a critical step in the regulation of blood pressure and other physiological processes mediated by ACE.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hippuryl-glycyl-glycine can change over time due to factors such as stability and degradation. Hippuryl-glycyl-glycine is generally stable under standard laboratory conditions, but prolonged exposure to extreme pH or temperature can lead to degradation . The hydrolysis of hippuryl-glycyl-glycine by ACE is typically rapid, with measurable changes occurring within minutes of enzyme addition . Long-term studies have shown that the presence of hippuryl-glycyl-glycine can influence cellular function and enzyme activity over extended periods, although the specific effects depend on the experimental conditions .

Dosage Effects in Animal Models

The effects of hippuryl-glycyl-glycine in animal models vary with dosage. At low doses, hippuryl-glycyl-glycine is generally well-tolerated and can effectively measure ACE activity without causing adverse effects . At high doses, hippuryl-glycyl-glycine may exhibit toxic effects, including disruptions in cellular metabolism and enzyme function . Animal studies have shown that the threshold for these adverse effects varies depending on the species and experimental conditions . It is important to carefully control the dosage of hippuryl-glycyl-glycine in animal studies to avoid potential toxicity.

Metabolic Pathways

Hippuryl-glycyl-glycine is involved in metabolic pathways related to peptide metabolism and ACE activity. The primary metabolic pathway for hippuryl-glycyl-glycine involves its hydrolysis by ACE to produce hippuric acid and glycyl-glycine . These products can further participate in various metabolic processes, including the synthesis of proteins and other peptides . The interaction of hippuryl-glycyl-glycine with ACE is a key step in the regulation of blood pressure and other physiological functions mediated by the renin-angiotensin system .

Transport and Distribution

The transport and distribution of hippuryl-glycyl-glycine within cells and tissues are influenced by its interactions with transporters and binding proteins. Hippuryl-glycyl-glycine can be transported across cell membranes by specific peptide transporters, which facilitate its uptake and distribution within cells . Once inside the cell, hippuryl-glycyl-glycine can localize to various cellular compartments, depending on its interactions with binding proteins and other biomolecules . The distribution of hippuryl-glycyl-glycine within tissues is also influenced by its stability and degradation rate .

Subcellular Localization

The subcellular localization of hippuryl-glycyl-glycine is primarily determined by its interactions with ACE and other enzymes involved in peptide metabolism. Hippuryl-glycyl-glycine can localize to the cell membrane, where ACE is typically found, and participate in the hydrolysis reaction . Additionally, hippuryl-glycyl-glycine can be transported to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other enzymes and proteins . The specific localization of hippuryl-glycyl-glycine within cells can influence its activity and function in biochemical reactions .

属性

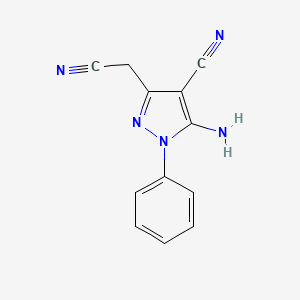

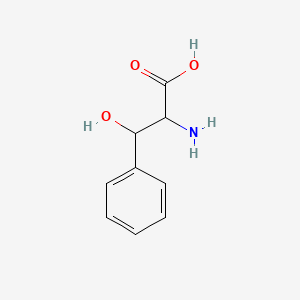

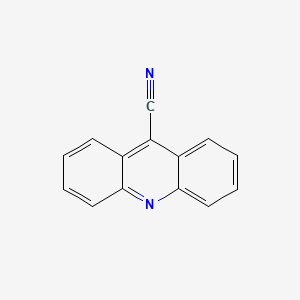

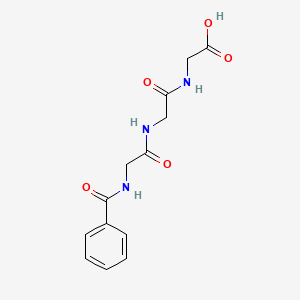

IUPAC Name |

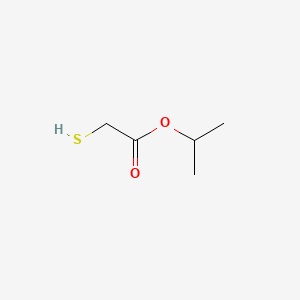

2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c17-10(15-8-12(19)20)6-14-11(18)7-16-13(21)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,15,17)(H,16,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQZRSVDAIOAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185310 | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31384-90-4 | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031384904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。